4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
CAS No.:
Cat. No.: VC19109862
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2 |
|---|---|
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine |
| Standard InChI | InChI=1S/C11H12N2/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h3-7,13H,1-2H3 |
| Standard InChI Key | UCLWYRIKMKPRLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N1)C)C2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine belongs to the class of pyrrole-pyridine hybrids, combining the electron-rich pyrrole system with the aromatic pyridine moiety. The molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol. Key structural features include:
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A pyrrole ring substituted with methyl groups at positions 2 and 5.
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A pyridine ring attached to the pyrrole’s 3-position.
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Planar geometry facilitated by conjugation between the pyrrole and pyridine rings, as confirmed by computational studies .
The compound’s dipole moment (≈2.8 D) and frontier molecular orbitals (HOMO-LUMO gap ≈ 5.1 eV) suggest moderate reactivity, favoring electrophilic substitution at the pyrrole’s α-positions and nucleophilic attacks on the pyridine nitrogen .
Synthesis and Characterization
Synthetic Routes
The primary synthetic pathway involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-hexanedione with 4-aminopyridine under acidic conditions :
Optimized Conditions:
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Solvent: Ethanol/water (4:1 v/v)
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Temperature: Reflux at 80°C for 12 hours
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Catalyst: 10 mol% p-toluenesulfonic acid
Alternative methods include:
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Buchwald-Hartwig coupling of 3-bromopyridine with 2,5-dimethylpyrrole (Yield: 55%, requires palladium catalysts) .
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Microwave-assisted synthesis reducing reaction time to 2 hours (Yield: 70%) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.25 (d, J = 5.2 Hz, 2H, pyridine-H), 6.12 (s, 2H, pyrrole-H), 2.45 (s, 6H, CH₃) .
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¹³C NMR: δ 150.2 (pyridine-C), 135.6 (pyrrole-C), 128.4 (pyridine-C), 121.8 (pyrrole-C), 18.9 (CH₃) .
Mass Spectrometry:
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| LogP | 3.2 ± 0.1 | Shake-flask |
| Solubility (H₂O) | 0.12 mg/mL | HPLC |
| pKa | 4.8 (pyridine N) | Potentiometric titration |
The compound exhibits pH-dependent solubility, with improved dissolution (>5 mg/mL) in acidic buffers (pH 2.0) due to pyridine protonation .
Biological Activity and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HL-60 | 12.4 | G0/G1 cell cycle arrest |
| MCF-7 | 18.7 | Caspase-3/7 activation |
Mechanistic studies revealed:
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213):
Applications in Drug Development
Lead Optimization
Structural modifications enhancing activity:
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N-Methylation: Increases LogP to 3.9, improving blood-brain barrier penetration .
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Halogenation (Cl at pyridine 2-position): Lowers IC₅₀ to 8.2 μM in HL-60 cells .
Drug Delivery Systems
Nanoparticle encapsulation (PLGA carriers):
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